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Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B1384357

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 8-
Chloropyrido[3,4-d]pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of 8-Chloropyrido[3,4-d]pyrimidin-4-
ol, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its
core molecular structure, including a critical examination of its tautomeric equilibrium. This
guide presents a plausible, literature-derived synthetic pathway and outlines modern
spectroscopic techniques for structural verification. Furthermore, it contextualizes the
molecule's importance as a versatile scaffold, referencing its application in the development of
targeted therapeutics such as kinase and matrix metalloproteinase inhibitors. This document is
intended for researchers, scientists, and drug development professionals seeking a detailed
understanding of this valuable chemical entity.

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold
The Convergence of Pyridine and Pyrimidine

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system, formally a 1,3,7-
triazanaphthalene, that marries the structural features of both pyridine and pyrimidine rings.[1]
This fusion creates a unique electronic landscape and a rigid, planar scaffold that is highly
amenable to chemical modification. Pyrimidine itself is a foundational building block in nucleic
acids, and its derivatives have a long history in therapeutic applications, ranging from anti-
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infectives to anticancer agents.[2] The incorporation of a pyridine ring modulates the core's
basicity, solubility, and hydrogen bonding potential, offering a sophisticated platform for
designing molecules that can precisely interact with biological targets.

Therapeutic Significance: A Privileged Scaffold in Drug
Discovery

The pyridopyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry
due to its recurring appearance in molecules targeting a wide array of biological targets.[3]
Derivatives have shown remarkable versatility and potency. For instance, various substituted
pyridopyrimidines are potent kinase inhibitors, a class of drugs that has revolutionized cancer
therapy.[4] Specific examples include inhibitors of Monopolar spindle 1 (Mps1) kinase for
oncology applications and antagonists for the human chemokine receptor CXCR2, relevant in
inflammatory diseases.[5][6][7] Furthermore, pyrido[3,4-d]pyrimidin-4-one derivatives have
been successfully developed as highly specific and orally active inhibitors of matrix
metalloproteinase-13 (MMP-13), a key enzyme implicated in the cartilage degradation
observed in osteoarthritis.[8]

Molecular Structure and Physicochemical
Properties of 8-Chloropyrido[3,4-d]pyrimidin-4-ol
Core Structure Elucidation

8-Chloropyrido[3,4-d]pyrimidin-4-ol is unambiguously identified by its Chemical Abstracts
Service (CAS) number, 84341-13-9.[9][10] Its molecular structure consists of a pyridine ring
fused to a pyrimidine ring, with a chlorine atom substituted at position 8 and a hydroxyl group at
position 4.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below. This data is essential for
laboratory handling, reaction planning, and analytical characterization.
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Property Value Source(s)
CAS Number 84341-13-9 [9][10]
Molecular Formula C7H4CINsO [9][10]
Molecular Weight 181.58 g/mol [9][10]
OC1=C2C(C(Cl)=NC=C2)=NC
SMILES [9]
=N1
BUERZTTWXDSSIY-
InChl Key [10]
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Tautomerism: The Hydroxy-Keto Equilibrium

A critical feature of the 8-Chloropyrido[3,4-d]pyrimidin-4-ol structure is the existence of
prototropic tautomerism. The "-ol" suffix in the name denotes the enol form (the hydroxyl
group), but in the solid state and in solution, it exists in equilibrium with its more stable keto
tautomer, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. The keto form is generally favored for 4-
hydroxypyrimidines due to the aromatic stabilization of the pyrimidine ring and the strength of
the amide C=0 bond. This equilibrium is fundamental to its reactivity and intermolecular
interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

Retrosynthetic Analysis and Proposed Synthesis
Protocol
Strategic Disconnections: A Logic-Driven Approach

While a direct synthesis for 8-Chloropyrido[3,4-d]pyrimidin-4-ol is not prominently published,
a robust synthetic route can be proposed based on established methodologies for analogous
pyridopyrimidines.[5][11] A logical retrosynthetic approach involves disconnecting the
pyrimidinone ring. This reveals a key intermediate: a 3-amino-4-pyridinecarboxylic acid
derivative. This intermediate can be further disconnected to a more readily available starting
material, such as a substituted picoline. The formation of the pyrimidinone ring is typically
achieved by condensation with a one-carbon source like formamide or formic acid.
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Proposed Synthetic Workflow

The forward synthesis would logically proceed from a commercially available, appropriately
substituted pyridine precursor. The key steps involve functional group manipulation to install the
necessary amine and carboxylate functionalities, followed by cyclization to form the fused ring
system.

G-ChIoropyrido[3,4-d]pyrimidin-4-0| Core | Position 8 (Cl) | Position 3 (N-H))

Pd-catalyzed d-catalyzed SNAr Base Base
Y
Suzuki Coupling: Buchwald-Hartwig Amination: Nucleophilic Substitution: N-Alkylation: N-Acylation:
(Borylated arenes/heteroarenes) (Amines, Amides) (Alkoxides, Thiolates) (Alkyl halides) (Acyl chlorides)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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